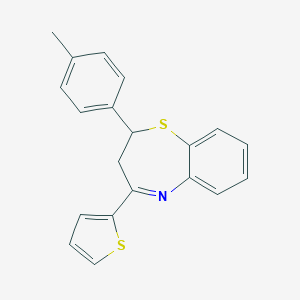

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a calcium channel blocker that is widely used in the treatment of hypertension, angina pectoris, and arrhythmia. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In

Mécanisme D'action

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine works by blocking the entry of calcium ions into cardiac and smooth muscle cells, thereby reducing the contractility of these cells and decreasing the workload on the heart. This leads to a decrease in heart rate and blood pressure, and an increase in coronary blood flow. 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine also has vasodilatory effects, which further contribute to its antihypertensive and anti-anginal properties.

Biochemical and Physiological Effects

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has been shown to have a number of biochemical and physiological effects, including:

1. Reduction in heart rate and blood pressure

2. Increased coronary blood flow

3. Decreased myocardial oxygen demand

4. Vasodilation of peripheral arteries and veins

5. Inhibition of platelet aggregation

6. Reduction in inflammation and oxidative stress

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has several advantages as a research tool, including its well-established pharmacological effects and its availability in both oral and intravenous formulations. However, there are also some limitations to its use in lab experiments. For example, 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine can have off-target effects on other ion channels and transporters, which may complicate data interpretation. In addition, 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has a relatively short half-life, which may require frequent dosing in long-term experiments.

Orientations Futures

There are several potential future directions for research on 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine. These include:

1. Investigation of its potential use in the treatment of other conditions such as migraine headaches and Alzheimer's disease

2. Development of new formulations with improved pharmacokinetic properties

3. Identification of new targets for 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine and investigation of its off-target effects

4. Study of its effects on calcium channel function and regulation in various tissues

5. Exploration of its potential use in combination with other drugs for synergistic effects.

Conclusion

In conclusion, 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is a widely used calcium channel blocker with well-established pharmacological effects on cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia. It has also been investigated for its potential use in the treatment of other conditions and as a research tool to study calcium channel function and regulation in various tissues. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine.

Méthodes De Synthèse

The synthesis of 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine involves the condensation of 2-aminothiophenol with 2-(4-methylphenyl)acetonitrile in the presence of a basic catalyst such as sodium hydroxide. The resulting intermediate is then cyclized with sulfur and carbon disulfide to give the final product. The yield of this synthesis method is typically around 60-70%.

Applications De Recherche Scientifique

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its therapeutic effects on cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia. It has also been investigated for its potential use in the treatment of other conditions such as migraine headaches and Alzheimer's disease. In addition, 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has been used as a research tool to study calcium channel function and regulation in various tissues.

Propriétés

IUPAC Name |

2-(4-methylphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)20-13-17(18-7-4-12-22-18)21-16-5-2-3-6-19(16)23-20/h2-12,20H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLLIXDBOIRPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B382666.png)

![3-allyl-2-({2-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B382667.png)

![5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one](/img/structure/B382668.png)

![4-(4-Allyl-2-methoxyphenoxy)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382671.png)

![Ethyl 5-amino-1-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B382673.png)

![Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B382674.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382678.png)

![N-(3-Cyano-2-thienyl)-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B382679.png)

![3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(2-thienyl)ethylidene]propanohydrazide](/img/structure/B382681.png)

![N-(3-chloro-4-fluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B382682.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382683.png)

![Dimethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B382684.png)

![N-(3-Cyano-2-thienyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B382686.png)

![7-methyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382688.png)